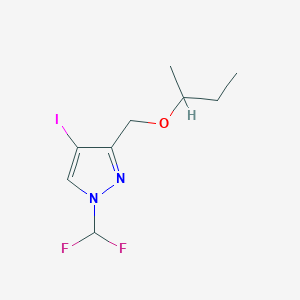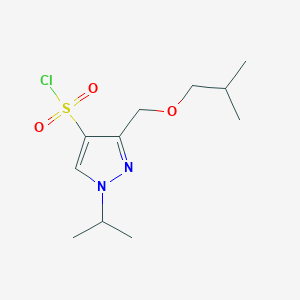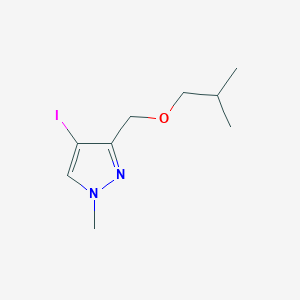
2-Fluoro-5-pyridinecarbonyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Fluoro-5-pyridinecarbonyl fluoride, involves methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . Another method involves the use of flow microreactor systems, especially for fluorination and fluoroalkylations .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using structural formula editors and 3D model viewers . The molecular weight of this compound is 143.09.Chemical Reactions Analysis
Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylation chemistry .Physical And Chemical Properties Analysis
This compound has unique physical and chemical properties due to the presence of fluorine . Fluorine substitution can dramatically influence the chemical outcome, modulate physical properties, and consequently increase in vivo half-lives .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Fluorinated pyridines, in general, have been known to participate in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
The interaction of 2-Fluoro-5-pyridinecarbonyl fluoride with its targets involves the formation of carbon–carbon bonds in the presence of a transition metal catalyst . This process is part of the Suzuki–Miyaura coupling reaction . The resulting changes include the formation of new organic compounds through the coupling of organoboron reagents .
Biochemical Pathways
It’s known that fluorinated pyridines can perturb nucleic acid structure and dynamics . The downstream effects of these perturbations could potentially influence various biological processes, including those related to RNA and DNA modification .
Pharmacokinetics
The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Hydrogen fluoride (HF) diffuses across cell membranes far more easily than fluoride ion .
Result of Action
It’s known that fluorinated pyridines can have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dry environment for reactions involving fluorinated pyridines is dictated by a very high solvation ratio of the fluoride anion in water, which significantly increases its steric hindrance and reduces its nucleophilicity .
properties
IUPAC Name |
6-fluoropyridine-3-carbonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZGKMOTICMPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285141 | |
| Record name | 3-Pyridinecarbonyl fluoride, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858251-26-9 | |
| Record name | 3-Pyridinecarbonyl fluoride, 6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonyl fluoride, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653533.png)

![5-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653535.png)



![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653543.png)





![3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B1653552.png)
